molecular formula C20H10Na2O5 B7824900 NaFluo

NaFluo

Cat. No.: B7824900
M. Wt: 376.3 g/mol
InChI Key: RGPLGPBQJOQFJS-UHFFFAOYSA-L
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Description

Nomenclature and Definitional Framework in Scientific Literature

Fluorescein (B123965) sodium is the disodium (B8443419) salt of fluorescein. It is also known by several other names in scientific literature, including Uranine, Resorcinolphthalein, and Acid Yellow 73. macsenlab.comscbt.com The chemical formula for fluorescein sodium is C₂₀H₁₀Na₂O₅, and its molecular weight is approximately 376.27 g/mol . macsenlab.comscbt.comthermofisher.comturkishneurosurgery.org.tr This differentiates it from fluorescein (C₂₀H₁₂O₅), which has a molecular weight of 332.311 g/mol . wikipedia.org The sodium salt form is notably more soluble in water compared to fluorescein, which is slightly soluble. macsenlab.comwikipedia.orgmdpi.com This enhanced water solubility is crucial for many of its applications in biological and aqueous systems. macsenlab.commdpi.com Fluorescein sodium is typically an orange-red to dark red powder. macsenlab.comnih.gov

Historical Evolution of Fluorescein Dye Applications in Research

The synthesis of fluorescein was first achieved by Adolf von Baeyer in 1871. macsenlab.commdpi.comnih.gov Its intense fluorescence was immediately recognized, leading to its initial uses in various industries, including as a chemical stain. nih.gov The application of fluorescein, specifically its sodium salt, in research and diagnostic procedures began to emerge in the late 19th and early 20th centuries.

Early studies in 1881 by Ehrlich and colleagues analyzed the distribution of fluorescein sodium after intravenous injection, demonstrating its presence in the anterior chamber of the eye. frontiersin.org In ophthalmology, fluorescein sodium has a long history of use for assessing retinal blood flow. frontiersin.org By the mid-20th century, particularly in the 1950s, fluorescein angiography gained traction as a clinical technique for imaging retinal vasculature in humans, building on earlier animal studies conducted in the 1920s. keelerglobal.com This technique involved injecting the dye into the bloodstream and capturing time-lapse images to visualize blood flow and microvascular abnormalities. keelerglobal.com

Beyond ophthalmology, fluorescein dyes have been historically used as tracers in various contexts. For example, fluorescein was used to dye the Chicago River green for St. Patrick's Day in 1962, demonstrating its early use in large-scale water tracing, although environmental concerns later led to the adoption of vegetable-based dyes for this specific application. wikipedia.org Its use as a tracer in groundwater studies to understand water flow dates back many years. wikipedia.org

The application of fluorescein sodium in neurosurgery to visualize neoplastic tissue was explored in the late 1940s. frontiersin.org While its use in neurosurgery had historical precedents, its application has increased significantly with the introduction of dedicated filters in surgical microscopes. nih.gov

Conceptual Foundations of Fluorescent Tracers in Contemporary Research

The utility of fluorescein sodium as a fluorescent tracer in contemporary research is based on its fundamental photophysical properties. As a fluorophore, it absorbs light at a specific excitation wavelength and re-emits light at a longer, characteristic emission wavelength. wikipedia.orgpatsnap.com Fluorescein sodium typically exhibits a peak excitation around 494 nm and a peak emission around 512-521 nm in water or aqueous alkaline solutions. macsenlab.comwikipedia.orgmdpi.compatsnap.com This allows it to be excited by blue light and emit green light, making it easily detectable with appropriate filters and imaging systems. patsnap.comnih.gov

The mechanism of fluorescein sodium's fluorescence involves its conjugated system, where electrons are raised to a higher energy level upon absorbing light and then return to their ground state by emitting light. patsnap.comnih.gov The intensity and spectral properties of its fluorescence are dependent on factors such as concentration and pH, particularly over the pH range of 5 to 9. wikipedia.orgresearchgate.net Fluorescein has an isosbestic point (equal absorption for all pH values) at 460 nm. macsenlab.comwikipedia.org

As a tracer, fluorescein sodium is valuable due to its high fluorescence yield, even at low concentrations, making it detectable at very dilute levels (perceptible down to 0.02 ppm under UV light and detectable by spectrophotometer down to 1 ppb). nih.govresearchgate.netymaws.com Its water solubility allows for easy dispersion in aqueous environments and biological systems. macsenlab.commdpi.comfluotechnik.org

In research, fluorescein sodium is used to track the movement and distribution of substances and to visualize structures or processes. This is applied in diverse fields such as:

Hydrology: Tracing water flow in surface water, groundwater, and porous media to study flow patterns, identify leaks, and analyze contamination. macsenlab.comwikipedia.orgfluotechnik.orgresearchgate.net

Plant Science: Monitoring water transportation pathways, such as the xylem, in plants. wikipedia.org

Cellular and Molecular Biology: Used as a fluorescent label attached to antibodies or other molecules for fluorescence microscopy and flow cytometry to track and quantify biological events. patsnap.comymaws.com Its small molecular radius also makes it useful for studying microvessel permeability and blood barrier penetration. sigmaaldrich.com

Neurosurgery: Visualizing malignant brain tumors and assessing blood-brain barrier disruption during surgery. turkishneurosurgery.org.trnih.gov

Dentistry: Detecting and monitoring early caries lesions. mdpi.com

The principle behind its use as a tracer relies on its ability to distribute within a system and report its presence or concentration through its fluorescence, providing visual or quantifiable data on dynamic processes or structural integrity.

While interactive data tables cannot be directly generated in this text format, a conceptual example of how research findings on the fluorescence properties of fluorescein sodium might be presented in an interactive table is described below:

Conceptual Interactive Data Table: Fluorescein Sodium Fluorescence Properties vs. pH

pHExcitation Maximum (nm)Emission Maximum (nm)Relative Fluorescence IntensityNotes
< 5~460LowerLowProtonated form
5-9Shifting (460 to 490)Shifting (513 to 520)IncreasingIonization equilibrium, pH-dependent
> 9~490-495~520-521HighDeprotonated form

Interaction Description: In a live interactive table, users could potentially filter data by pH range, sort by excitation or emission wavelengths, or click on a row to see a graphical representation of the corresponding fluorescence spectrum.

This table illustrates the pH-dependent spectral properties of fluorescein sodium, a key characteristic that influences its application in various research contexts. wikipedia.orgresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPLGPBQJOQFJS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Na2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025328
Record name Fluorescein sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-47-8
Record name Fluorescein sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Fluorescein Sodium

Classical and Modern Synthetic Routes to Fluorescein (B123965) and its Sodium Salt

The classical synthesis of fluorescein was first reported by Adolf von Baeyer in 1871. nih.gov This method, a Friedel-Crafts acylation, involves the condensation of phthalic anhydride with two equivalents of resorcinol. The reaction is typically conducted at high temperatures (180-200°C) and requires a dehydrating agent or a Lewis acid catalyst. icm.edu.pl Historically, zinc chloride (ZnCl₂) has been a common catalyst for this reaction. iscientific.org Concentrated sulfuric acid has also been employed as both a catalyst and a solvent. iscientific.org While effective, these classical methods often require harsh conditions and can result in the sublimation of starting materials, which is particularly problematic for small-scale reactions. aatbio.com

Modern synthetic approaches have focused on developing milder and more efficient protocols. One significant improvement is the use of methanesulfonic acid, which can serve as both a suitable solvent and an acid catalyst. aatbio.com This method provides better yields under less stringent conditions compared to the traditional high-temperature fusion with zinc chloride. aatbio.com Another contemporary advancement is the application of microwave-assisted synthesis. Irradiating a mixture of phthalic anhydride, resorcinol, and zinc chloride in a microwave oven can dramatically reduce reaction times from hours to minutes and often proceeds without a solvent, aligning with the principles of green chemistry. icm.edu.pl

Once fluorescein is synthesized, it is converted to its highly water-soluble disodium (B8443419) salt, Fluorescein Sodium (commonly known as uranine). This is a straightforward acid-base reaction where the acidic phenolic protons of fluorescein are deprotonated. The conversion is typically achieved by dissolving the crude fluorescein powder in an aqueous solution of a base, most commonly sodium hydroxide (NaOH). acs.org The resulting disodium salt is then isolated, often by evaporation of the solvent.

Method Reagents Catalyst/Solvent Typical Conditions Key Features
Classical (von Baeyer) Phthalic anhydride, ResorcinolZinc Chloride (ZnCl₂)180-200°CHigh temperature; potential for sublimation loss. iscientific.orgaatbio.com
Acid Catalysis Phthalic anhydride, ResorcinolSulfuric Acid (H₂SO₄)High temperatureHarsh conditions; acid acts as both catalyst and solvent. iscientific.org
Modern (Improved Acid) Phthalic anhydride, ResorcinolMethanesulfonic AcidMilder temperaturesHigher yields; suitable for smaller scale synthesis. aatbio.com
Microwave-Assisted Phthalic anhydride, ResorcinolZinc Chloride (ZnCl₂)90°C, 10 minRapid, energy-efficient, often solvent-free. icm.edu.pl
Salt Formation FluoresceinSodium Hydroxide (NaOH)Aqueous solutionSimple acid-base reaction to increase water solubility. acs.org

Strategies for Chemical Functionalization and Derivative Synthesis

The true versatility of fluorescein lies in its capacity for chemical modification. By introducing reactive functional groups onto the fluorescein scaffold, chemists have developed a powerful toolkit for labeling and sensing applications. These modifications can be broadly categorized into covalent strategies for permanent attachment and non-covalent strategies for creating dynamic assemblies.

Covalent modification is the primary strategy for using fluorescein as a label for biomolecules such as proteins, peptides, and nucleic acids. chempep.com This involves synthesizing fluorescein derivatives that contain a reactive group capable of forming a stable, covalent bond with a functional group on the target biomolecule (e.g., an amine or thiol).

Fluorescein Isothiocyanate (FITC): One of the earliest and most widely used derivatives is Fluorescein isothiocyanate (FITC). wikipedia.org Synthesized from aminofluorescein, FITC contains an isothiocyanate group (-N=C=S) that reacts readily with primary amine groups, such as the ε-amino group of lysine residues in proteins, to form a stable thiourea linkage. wikipedia.orgwikipedia.org This reaction makes FITC an invaluable tool for fluorescently labeling antibodies and other proteins for applications like flow cytometry and immunofluorescence.

Carboxyfluorescein and its Activated Esters: 5(6)-Carboxyfluorescein is another pivotal derivative, synthesized by replacing phthalic anhydride with trimellitic anhydride in the initial condensation reaction. researchgate.net The carboxylic acid group itself is not reactive toward amines but can be "activated." A common strategy is to convert the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. acs.org NHS-fluorescein reacts efficiently and specifically with primary amines to form a stable amide bond, which is more stable than the thiourea bond formed by FITC. wikipedia.org This method is frequently used in peptide synthesis and protein labeling. acs.org

Fluorescein Phosphoramidites (FAM): For the synthesis of fluorescently labeled nucleic acids, fluorescein phosphoramidites are the reagents of choice. lumiprobe.com These derivatives, often referred to as "FAM" (an abbreviation for 6-carboxyfluorescein), are designed for direct incorporation into oligonucleotides during automated solid-phase synthesis. thermofisher.com The phosphoramidite moiety allows the fluorescein molecule to be coupled to the 5'-end of a growing DNA or RNA chain. aatbio.com To prevent side reactions, the phenolic hydroxyl groups of the fluorescein core are typically protected during synthesis. atdbio.com

Derivative Reactive Group Target Functional Group Resulting Linkage Primary Application
FITC Isothiocyanate (-N=C=S)Primary Amine (-NH₂)ThioureaProtein/Antibody Labeling wikipedia.org
NHS-Fluorescein N-Hydroxysuccinimide EsterPrimary Amine (-NH₂)AmidePeptide/Protein Labeling wikipedia.orgacs.org
FAM Phosphoramidite Phosphoramidite5'-Hydroxyl (-OH)PhosphodiesterOligonucleotide Synthesis lumiprobe.com

Beyond covalent bonding, fluorescein can participate in non-covalent interactions to form larger, organized structures known as supramolecular assemblies. frontiersin.org These assemblies are held together by weaker forces such as hydrogen bonding, van der Waals forces, and π-π stacking. The formation of these assemblies can significantly alter the photophysical properties of fluorescein, a phenomenon that can be harnessed for sensing and materials science.

Aggregation and Self-Assembly: The planar aromatic structure of the xanthene core of fluorescein makes it susceptible to π-π stacking interactions, which can lead to molecular aggregation or self-assembly, particularly in aqueous solutions. nih.gov This aggregation often leads to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). pku.edu.cn However, by modifying the fluorescein structure, researchers can induce aggregation that leads to fluorescence enhancement, a process known as aggregation-induced emission (AIE). pku.edu.cn For instance, the self-assembly of certain fluorescein derivatives can switch its photosensitizing mechanism from a Type II (generating singlet oxygen) to a Type I (generating radical species) process, which is driven by the formation of a charge-separated state within the assembly. acs.orgresearchgate.net

Host-Guest Chemistry: Fluorescein can act as a "guest" molecule that is encapsulated within a larger "host" molecule. This is a central concept in host-guest chemistry, a branch of supramolecular chemistry. acs.org The host molecule, often a macrocycle like a cyclodextrin or a molecular cage like a metal-organic framework (MOF), has an internal cavity that can accommodate the fluorescein molecule. mdpi.comresearchgate.net This encapsulation can protect the fluorescein from the external environment, leading to enhanced fluorescence by preventing quenching. The binding is reversible and driven by non-covalent forces. rsc.org This principle is used to create sensors where the binding or displacement of a target analyte from the host's cavity causes a detectable change in fluorescein's fluorescence. acs.org For example, fluorescein has been encapsulated in ZIF-8, a type of MOF, with the resulting composite material exhibiting strong luminescence. researchgate.net

Scale-Up Considerations for Research-Grade Fluorescein Sodium Production

The transition from a laboratory-scale synthesis to the larger-scale production of research-grade Fluorescein Sodium introduces several challenges related to yield, purity, and process efficiency. Research-grade material demands high purity, with minimal contamination from starting materials, intermediates, or side-products.

The classical von Baeyer synthesis, with its high temperatures and harsh acidic conditions, is often inefficient for larger scales due to material loss and the formation of difficult-to-remove impurities. aatbio.com Modern methods using catalysts like methanesulfonic acid offer a more scalable route due to milder conditions and improved yields. aatbio.com

However, the most critical aspect of scale-up is purification. Crude fluorescein is often a dark red or orange solid containing residual resorcinol, phthalic anhydride, and various reaction byproducts. A common industrial purification strategy involves a multi-step process. One effective method is the acetylation of crude fluorescein using acetic anhydride. This converts the fluorescein into its diacetylfluorescein derivative, which has different solubility properties and can be more easily purified by recrystallization. Following recrystallization, the purified diacetylfluorescein is hydrolyzed back to high-purity fluorescein, typically using a base like sodium hydroxide. Finally, this purified fluorescein is converted to the sodium salt. This acetylation-hydrolysis sequence is effective at removing many of the colored impurities and related substances that are difficult to separate from fluorescein directly.

Advanced Spectroscopic and Photophysical Investigations of Fluorescein Sodium

Quantitative Analysis of Excitation and Emission Spectral Characteristics in Varied Environments

The electronic transitions of Fluorescein (B123965) Sodium, and thus its absorption and emission spectra, are profoundly influenced by its immediate chemical surroundings, including the solvent and pH.

The polarity of the solvent significantly affects the absorption (λabs) and emission (λem) maxima of Fluorescein Sodium. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the fluorophore. In general, an increase in solvent polarity leads to a stabilization of the excited state, resulting in a red shift (bathochromic shift) of the fluorescence emission to longer wavelengths. researchgate.net Protic solvents, which are capable of hydrogen bonding, can further influence the spectral properties through specific interactions with the fluorescein molecule. mdpi.comnih.gov

In polar solvents like water and methanol, the dianionic form of fluorescein is predominant, whereas in apolar solvents, the non-fluorescent lactone form is favored. instras.com The absorption maximum of fluorescein can shift from 484 nm in trifluoroethanol to 520 nm in dimethylsulfoxide (DMSO), with the fluorescence maximum shifting from 508 nm to 543 nm in the same solvents. omlc.org This demonstrates the significant impact of the solvent environment on the electronic energy levels of the molecule.

Table 1: Solvent Effects on the Absorption and Emission Maxima of Fluorescein Sodium

SolventDielectric Constant (ε)Absorption Max. (λabs, nm)Emission Max. (λem, nm)Stokes Shift (nm)
Trifluoroethanol8.5548450824
Ethanol (B145695)24.55~490~515~25
Dimethylsulfoxide (DMSO)46.6852054323
Water (basic)80.1~490~514~24
Data compiled from multiple sources. mdpi.comomlc.orgacs.org

Fluorescein Sodium exhibits complex acid-base equilibria in aqueous solutions, existing in several pH-dependent ionic forms: a cation at very low pH, a neutral species, a monoanion, and a dianion in alkaline conditions. mdpi.comresearchgate.net These different protonation states have distinct absorption and fluorescence characteristics. The fluorescence of Fluorescein Sodium is highly pH-dependent, with the dianion form being the most fluorescent species. sigmaaldrich.com

The pKa values for the equilibria between these forms are approximately 2.2 (cation to neutral), 4.4 (neutral to monoanion), and 6.7 (monoanion to dianion). researchgate.net As the pH of a solution containing fluorescein increases, the absorption spectrum shifts to longer wavelengths, and the fluorescence intensity dramatically increases, particularly around the pKa of the monoanion-dianion equilibrium. sigmaaldrich.com The cation and neutral forms are considered essentially non-fluorescent, while the monoanion is weakly fluorescent compared to the highly fluorescent dianion. researchgate.net

Table 2: Photophysical Properties of Different Protonation States of Fluorescein

Ionic FormPredominant pH RangeApprox. Absorption Max. (λabs, nm)Approx. Emission Max. (λem, nm)Relative Fluorescence Intensity
Cation (H3Fl+)< 2~437-Very Low/Non-fluorescent
Neutral (H2Fl)2 - 4~435-450-Very Low/Non-fluorescent
Monoanion (HFl-)4.3 - 6.4~450~515Low
Dianion (Fl2-)> 6.7~490~515High
Data compiled from multiple sources. instras.comresearchgate.netresearchgate.net

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both are intrinsic properties of a fluorophore that are sensitive to its environment.

For Fluorescein Sodium, the dianion in basic aqueous solution (e.g., 0.1 N NaOH) exhibits a high quantum yield, often cited as a standard, with a value of approximately 0.925. nih.gov The fluorescence lifetime of the dianion under these conditions is around 4.0 ns. mdpi.com The quantum yield and lifetime are significantly affected by the solvent and the protonation state of the dye. For instance, the quantum yield in ethanol is around 0.79. omlc.org Protonated solvents tend to decrease both the lifetime and quantum yield. nih.gov

Table 3: Fluorescence Quantum Yield (ΦF) and Lifetime (τ) of Fluorescein Sodium in Various Environments

Solvent/ConditionQuantum Yield (ΦF)Lifetime (τ, ns)
0.1 N NaOH (aq)0.925~4.0
Ethanol0.79~3.8
Water (pH 12.8)0.724.06
Acetonitrile (B52724)-~3.5
Tetrahydrofuran (THF)-~2.3
Data compiled from multiple sources. mdpi.comomlc.orgnih.govresearchgate.net

Mechanistic Studies of Photobleaching and Photostability Enhancement

A significant limitation of Fluorescein Sodium is its susceptibility to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to light. thermofisher.com This process leads to a loss of fluorescence and can compromise quantitative measurements. The mechanisms of photobleaching are complex and can proceed through several pathways.

A primary mechanism involves the excited fluorophore transitioning from the singlet excited state (S₁) to a long-lived, highly reactive triplet state (T₁). svi.nl From the triplet state, the dye can react with molecular oxygen (a triplet in its ground state) to produce reactive oxygen species, such as singlet oxygen, which can then attack and destroy the fluorescein molecule or other nearby molecules. nih.govnih.gov This is an oxygen-dependent pathway. researchgate.net

Photobleaching can also occur through oxygen-independent mechanisms, such as reactions between a triplet-state dye molecule and a ground-state dye molecule, which becomes more prevalent at high fluorophore concentrations. nih.gov

Strategies to enhance photostability often involve modifying the chemical environment to reduce the likelihood of these destructive reactions. This can include the use of antifade reagents or photostabilizers, which are commercially available additives that can quench the reactive triplet state or scavenge reactive oxygen species. molbiolcell.org Enzymatic oxygen scavenger systems can also be employed to remove dissolved oxygen from the sample, thereby mitigating the primary oxygen-dependent photobleaching pathway. molbiolcell.org

Investigation of Förster Resonance Energy Transfer (FRET) Mechanisms Involving Fluorescein Sodium

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. wikipedia.org Energy is transferred from an excited donor fluorophore to an acceptor chromophore when they are in close proximity, typically within 1-10 nm. abcam.com The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for measuring molecular distances. wikipedia.org

For FRET to occur, several conditions must be met:

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. abcam.com

The donor and acceptor molecules must be in close proximity. abcam.com

The transition dipole moments of the donor and acceptor must be favorably oriented. abcam.com

Fluorescein Sodium is commonly used as a FRET donor due to its high quantum yield and well-characterized spectral properties. It can be paired with various acceptor molecules, such as rhodamine derivatives or cyanine (B1664457) dyes, that have absorption spectra overlapping with fluorescein's emission spectrum. The occurrence of FRET is observed as a decrease in the donor's fluorescence intensity and lifetime, and a simultaneous increase in the acceptor's fluorescence emission (sensitized emission). nih.gov

The FRET efficiency (E) can be calculated from the fluorescence lifetimes of the donor in the absence (τD) and presence (τDA) of the acceptor:

E = 1 - (τDA / τD) lambertinstruments.com

This relationship allows for the quantitative determination of intermolecular distances and the study of molecular interactions in various biological and chemical systems.

Applications in Cellular and Molecular Biological Research

Fluorescent Probing of Intracellular Dynamics

Fluorescent probing with NaFluo and its derivatives allows researchers to track and quantify biological events within living cells using fluorescence microscopy. macsenlab.com The ability of fluorescein (B123965) derivatives to function as fluorescent pH indicators also contributes to the study of intracellular environments. Intracellular accumulation of fluorescein can be influenced by pH gradients between the cell and the extracellular fluid.

Studies of Cell Signaling Pathways

Fluorescent probes, including those based on fluorescein, are instrumental in studying cell signaling by sensing ionic and nonionic second messengers and reporting on enzyme activities. While direct evidence of this compound specifically tracing entire signaling pathways is limited in the provided context, its use as a pH indicator and its intracellular distribution properties can provide insights relevant to signaling processes that involve changes in intracellular pH or rely on specific transport mechanisms.

Analysis of Transport Mechanisms Across Biological Membranes

This compound is commonly used to assess the permeability of biological membranes and barriers, such as models of the blood-brain barrier. Studies investigating the transport of fluorescein across cell monolayers, like Caco-2 cells, have indicated carrier-mediated transport mechanisms that are dependent on pH gradients. Research has also identified specific transport pathways, such as the volume-regulated anion channel VRAC/LRRC8, as being involved in the uptake of fluorescein upon osmotic cell swelling. Furthermore, active transport of fluorescein has been observed and studied in specific tissues, such as the choroid plexus, where it is actively translocated across membranes. This compound transport has also been investigated in the context of novel drug delivery systems utilizing nanocomposite membranes.

StudySystem StudiedKey Finding on Transport
Konishi et al.Caco-2 cell monolayersFluorescein transport is pH-dependent and suggests carrier-mediated mechanism.
Model et al.HeLa, MDCK, and 3T3 cellsHypotonic uptake of fluorescein is dependent on the VRAC/LRRC8 channel.
Bresler et al.Rabbit choroid plexusFluorescein is actively translocated across apical and basal membranes.
ResearchGate (Nanocomposite membranes)Nanocomposite membranesFluorescein flux across membranes investigated for drug delivery.

Cytoplasmic and Organelle Labeling Techniques

This compound and its derivatives are employed in labeling techniques for visualizing cellular components. Fluorescein-labeled molecules, including antibodies, are used in fluorescence microscopy to tag specific proteins or cells. macsenlab.com Fluorescein isothiocyanate (FITC), a common derivative, is frequently used for labeling and tracking cells. Studies have demonstrated the intracellular accumulation of sodium fluorescein in various cell types, including leukocytes and tumor cells, and observations have shown that fluorescein staining can localize to the cytoplasm. While this compound itself may not directly target specific organelles in all applications, its intracellular presence and the use of fluorescein conjugates contribute to techniques that can indirectly reveal organelle location or dynamics when the labeled target is localized to a particular organelle. macsenlab.com

Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) Research Protocols

This compound and fluorescein-labeled substances are extensively used in flow cytometry, a technique for analyzing and sorting cells based on their fluorescent properties. macsenlab.com Fluorescein derivatives are among the most commonly used fluorophores in flow cytometry applications. The intracellular accumulation of sodium fluorescein in cells can be quantified using flow cytometry. Flow cytometry protocols utilizing fluorescein have been applied to assess cellular uptake and analyze events like apoptosis. Research has also explored the use of sodium fluorescein in flow cytometry for determining red cell volume, although challenges related to fluorescence decay have been noted.

Application in Flow CytometryDescriptionRelevant Finding
General Cell Analysis and SortingUsing fluorescein-labeled antibodies/molecules.Extensively used for tracking and quantifying biological events. macsenlab.com
Intracellular Accumulation StudiesMeasuring this compound uptake by cells.Accumulation in leukocytes and tumor cells assessed by flow cytometry. Fluorescence intensity used to record cellular uptake.
Cell Viability/Apoptosis AssaysUsing fluorescein-based detection kits.Annexin V-FITC kit used to stain for apoptosis analysis by flow cytometry.
Red Cell Volume DeterminationExperimental application of sodium fluorescein flow cytometry.Potential application, but challenges with fluorescence decay observed.

Development and Validation of Fluorescein-Based Biosensors

Fluorescein serves as a key component in the development of fluorescent biosensors due to its favorable spectroscopic properties, including high quantum yield and photostability, as well as its ease of functionalization. These biosensors are designed to detect specific molecules or ions by exhibiting a change in fluorescence upon binding.

Ion-Selective Probes

A significant application of fluorescein-based biosensors is the development of probes selective for specific ions. Fluorescein-based chemosensors have been designed and validated for the selective detection of various metal ions, including mercury (Hg2+), copper (Cu2+), and gold (Au+/Au3+). These probes often operate via a fluorescence "off-on" mechanism, where the fluorescence intensity changes significantly upon interaction with the target ion. Studies have demonstrated high selectivity and sensitivity of these fluorescein-based probes for their intended ions, even in the presence of other competing ions. Validation efforts include demonstrating their utility for imaging specific ions within living cells. Fluorescein derivatives also function as fluorescent indicators for pH (H+ ions), representing another form of ion-selective probe.

Target IonFluorescein-Based Probe CharacteristicResearch Finding
Hg2+Chemosensor based on fluorescein hydrazide.Demonstrated highly selective and sensitive detection in water and living cells. Detection limit of 0.23 µM reported.
Cu2+Probe synthesized from fluorescein derivatives.Exhibits extraordinary selectivity and sensitivity to Cu2+. Shows good linear relationship between concentration and fluorescence intensity in a specific range. Detection limits around 0.10-0.11 µM reported. Suitable for cell imaging of Cu2+.
Au+/Au3+Fluorescein-based gold ion sensors.Design and synthesis explored for detection of gold species.
H+Fluorescein derivatives.Widely used as fluorescent pH indicators.

Enzyme Activity Reporters

Fluorescein-based compounds are frequently employed as fluorogenic substrates to detect and quantify enzyme activity. These substrates are designed such that enzymatic cleavage releases a highly fluorescent molecule, often fluorescein or a derivative, from a non-fluorescent or weakly fluorescent precursor. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.

For instance, Fluorescein di-β-D-galactopyranoside (FDG) is a well-established fluorogenic substrate for β-galactosidase. caymanchem.com Upon hydrolysis by the enzyme, the non-fluorescent FDG releases the highly fluorescent fluorescein, allowing for the sensitive detection and quantification of β-galactosidase activity. caymanchem.com Similarly, Fluorescein-NAD+ serves as a substrate for enzymes involved in ADP-ribosylation, such as PARP, enabling non-isotopic measurement of their activity via fluorescence microscopy. bio-techne.comrndsystems.com

Another application involves the use of complexes where the fluorescence of sodium fluorescein is modulated by interaction with other molecules. For example, a method for determining α-amylase activity utilizes a starch–iodine–sodium fluorescein complex (SIF). researchgate.net In this system, the enzymatic hydrolysis of starch by α-amylase leads to the decomposition of the SIF complex, resulting in an increase in fluorescence emission intensity, which can be used to quantify the enzyme's activity. researchgate.net

The principle behind using fluorescein-based substrates as enzyme activity reporters is the creation of a measurable fluorescence signal change directly linked to the catalytic event. This allows for sensitive, real-time monitoring of enzyme kinetics in various biological contexts. rsc.org

High-Resolution Fluorescence Microscopy Techniques (e.g., STED, SIM, PALM/STORM)

Fluorescence microscopy techniques, including super-resolution methods, are indispensable for visualizing cellular components and processes with high spatial resolution. Fluorescein and its derivatives are among the fluorophores used in these advanced imaging modalities. ontosight.aichemetrix.co.zaibidi.comfluorofinder.comoni.bio

While specific super-resolution techniques like STED, PALM, and STORM often utilize specialized photoswitchable or highly photostable dyes to overcome the diffraction limit, the fundamental fluorescent properties of fluorescein (excitation/emission characteristics) can make it suitable for certain applications or serve as a basis for developing new probes. nih.govwikipedia.orgabberior.rocks

Structured Illumination Microscopy (SIM) improves resolution by illuminating the sample with patterned light and computationally reconstructing a super-resolution image. nih.govfsu.eduunits.it Stimulated Emission Depletion (STED) microscopy achieves sub-diffraction resolution by using a second laser to de-excite fluorophores in the periphery of the excitation spot, effectively shrinking the fluorescent area. nih.govfsu.eduunits.it Single-molecule localization microscopy techniques like PALM and STORM rely on the stochastic activation and precise localization of individual fluorophores over time to build a high-resolution image. nih.govwikipedia.orgabberior.rocksfsu.eduunits.it

Although other dyes might be preferred for optimal performance in some of these techniques due to factors like photostability or photoswitching properties, the well-characterized spectral properties of fluorescein (excitation at ~490 nm, emission at ~520 nm) are compatible with the optical setups used in many fluorescence microscopy systems, including those capable of super-resolution imaging. ontosight.aicaymanchem.com The use of appropriate fluorophores is critical for these techniques to resolve structures below the diffraction limit, typically around 200 nm for conventional light microscopy. nih.govabberior.rocksfsu.edu

Live-Cell Imaging Approaches for Kinetic Studies

Live-cell imaging allows researchers to observe dynamic biological processes and track the movement and interactions of molecules within living cells over time. thermofisher.comthermofisher.comnikon.comleica-microsystems.comwikipedia.org Fluorescein sodium is employed as a fluorescent probe in live-cell imaging to study various cellular processes and transport mechanisms. ontosight.ai

Kinetic studies using fluorescein in live cells can provide insights into cellular uptake, intracellular distribution, and molecular interactions. For example, studies investigating the accumulation kinetics of sodium fluorescein in cultured cells have shown that its uptake and distribution are influenced by factors such as the pH gradient across the cell membrane and binding to intracellular macromolecules. researchgate.net

Time-lapse fluorescence microscopy, often utilizing fluorescent probes like fluorescein or fluorescein conjugates, is a powerful approach for studying the kinetics of dynamic events such as protein trafficking, organelle movement, and the dynamics of gene expression. azolifesciences.com By capturing images at successive time points, researchers can quantitatively analyze the rates and patterns of these processes.

Role in Ophthalmic and Vascular Diagnostic Imaging Research Modalities

Fundamental Principles of Fluorescein (B123965) Angiography in Retinal Research Models

Fluorescein angiography is a technique that leverages the fluorescent properties of Sodium Fluorescein to visualize blood flow in the retina and choroid. The principle relies on the absorption of light at a specific excitation wavelength and the subsequent emission of light at a longer wavelength. Sodium Fluorescein absorbs blue light, with peak excitation occurring between 465 and 490 nm. radiologykey.comdoctorlib.orgmrcophth.com Upon excitation, it emits light in the yellow-green spectrum, typically between 520 and 530 nm. radiologykey.comdoctorlib.orgmrcophth.com This phenomenon, known as fluorescence, requires continuous excitation to be maintained. radiologykey.comdoctorlib.orgentokey.com

In retinal research models, Sodium Fluorescein is introduced into the bloodstream. doctorlib.orgmrcophth.com As the dye circulates through the retinal and choroidal vessels, rapid-sequence images are captured using a specialized fundus camera or scanning laser ophthalmoscope equipped with appropriate filters. doctorlib.orgmrcophth.com An exciter filter allows only blue light to illuminate the fundus, while a barrier filter in front of the camera sensor blocks the reflected blue light but allows the emitted yellow-green fluorescent light from the dye to pass through and be recorded. radiologykey.commrcophth.com This process highlights the vasculature, making it visible for study. mrcophth.com The normal angiogram proceeds through distinct phases as the dye fills the arterial, capillary, and venous networks. mrcophth.com

Imaging and Characterization of Vascular Architecture and Permeability

Fluorescein angiography in research models allows for detailed visualization and characterization of vascular architecture. The technique reveals the intricate network of arteries, veins, and capillaries within the retina and choroid. nih.govnih.gov Researchers can observe vessel morphology, branching patterns, and areas of vascular rarefaction or tortuosity. experimentica.com

Beyond structural assessment, Sodium Fluorescein is crucial for evaluating vascular permeability. The dye is typically retained within healthy blood vessels due to the intact blood-retinal barrier. entokey.com However, in pathological conditions where this barrier is compromised, Sodium Fluorescein leaks from the vessels into the surrounding tissue, resulting in areas of hyperfluorescence on the angiogram. entokey.comnih.gov The pattern and intensity of this leakage provide valuable information about the integrity of the vascular endothelium and the extent of barrier dysfunction. nih.gov

Quantitative methods have been developed to assess vascular permeability using fluorescein angiography data in experimental settings. One approach involves measuring the rate of change of extravascular fluorescence over time, normalized to the concentration difference between blood and tissue. researchgate.net This allows for the calculation of an apparent permeability value. researchgate.net Studies in animal models, such as diabetic rats, have utilized this approach to quantify increased retinal vascular permeability. researchgate.net

Potential Data Table: Retinal Vascular Permeability in a Disease Model

This table could present data on apparent permeability values (e.g., calculated from the slope of extravascular fluorescence over time) in control animals versus animals in a disease model (e.g., diabetic retinopathy model) at different time points.

Columns might include: Group (Control, Disease Model), Time Point (e.g., Day 0, Day 7), Apparent Permeability (Arbitrary Units or Calculated Value), Statistical Significance (p-value).

Computer-aided algorithms have also been developed to quantitatively assess retinal vessel permeability from fluorescein angiography data. nih.govresearchgate.net These algorithms can analyze intensity kinetics pixel-by-pixel, normalized to arterial values, to generate permeability maps. nih.govresearchgate.net These maps can highlight areas of pathological leakage and provide a more objective and sensitive evaluation compared to subjective clinical assessment. nih.govresearchgate.net Studies using such algorithms in subjects with diabetic retinopathy and healthy volunteers have shown clear differences in the spatial distribution and number of pixels with pathological vascular leakage. nih.govresearchgate.net

Quantitative Assessment of Blood Flow Dynamics in Experimental Systems

Sodium Fluorescein angiography allows for the quantitative assessment of blood flow dynamics in experimental systems. By capturing rapid sequences of images as the dye traverses the vasculature, researchers can analyze the temporal profiles of fluorescence intensity in different vessels. nih.govnih.govfrontiersin.org

Analysis of fluorescence intensity profiles can provide parameters such as the time to reach peak brightness (half-rise) and the time for fluorescence to decay (half-fall). nih.govnih.govfrontiersin.org Pixel-by-pixel analysis of video angiography data can delineate differences in the temporal profiles of arteries, veins, and capillaries. nih.govnih.gov Studies in rat models have used this approach to investigate fluorescein flow dynamics in the posterior retina and identify abnormal areas following injury. nih.govnih.gov This type of analysis can monitor the size of vascular injury and quantify vascular dynamics. nih.govnih.gov

Quantitative assessment of blood flow dynamics using fluorescein angiography has also been applied in research on neural blood flow in chronic nerve compression neuropathy models. mdpi.com By quantifying the peak luminance at a compression site following fluorescein injection, researchers can assess reduced neural blood flow. mdpi.com Studies have shown correlations between fluorescein angiography luminance and electrodiagnostic findings like compound muscle action potential (CMAP) amplitude in these models. mdpi.com

Potential Data Table: Quantitative Blood Flow Parameters in Retinal Vessels

This table could present quantitative parameters derived from fluorescein angiography in different retinal vessel types in a research model.

Columns might include: Vessel Type (Artery, Vein, Capillary), Half-Rise Time (seconds), Half-Fall Time (seconds), Offset (Plateau Level of Fluorescence %).

Additional columns could include data comparing these parameters between control and experimental groups.

Advanced image analysis techniques, including deep learning and Eulerian magnification, are being developed to analyze fluorescein angiogram videos for quantifying and evaluating retinal blood vessel structure and blood flow dynamics. frontiersin.org These methods aim to improve the analysis of blood flow dynamics by providing computer-aided decision support tools. frontiersin.org

Development of Advanced Contrast-Enhanced Imaging Protocols

The application of Sodium Fluorescein has contributed to the development of advanced contrast-enhanced imaging protocols in research. These protocols often involve optimizing image acquisition parameters, developing sophisticated image processing techniques, and integrating data with other imaging modalities.

Research focuses on improving the quality and interpretability of fluorescein angiography images. This includes techniques for image registration to compensate for motion artifacts in video angiography. frontiersin.orgspiedigitallibrary.org Advanced algorithms are being developed for tasks such as retinal vessel segmentation from angiogram videos, which can then guide further analysis like video magnification to highlight subtle changes related to blood flow. frontiersin.org

The development of quantitative analysis methods, such as those for assessing permeability and blood flow dynamics discussed earlier, represents a significant advancement in contrast-enhanced imaging protocols. nih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.comfrontiersin.org These methods move beyond qualitative interpretation of angiograms to provide objective and quantifiable data on vascular function in research models.

Furthermore, research explores the use of Sodium Fluorescein in conjunction with or as an alternative to other contrast agents and imaging techniques for specific research questions. While fluorescein angiography is well-suited for visualizing retinal and choroidal circulation, other agents like indocyanine green (ICG) may be preferred for visualizing deeper tissues or specific vascular beds. slideshare.netspiedigitallibrary.org Research continues to refine imaging protocols to maximize the information gained from Sodium Fluorescein angiography in various experimental settings, including its potential use for enhancing nerve visualization during surgery in experimental contexts. medrxiv.org The integration of computational approaches, including artificial intelligence, into the analysis of fluorescein angiography data is also a key area in the development of advanced imaging protocols. frontiersin.orgexperimentica.com

Fluorescein Sodium (NaFluo) is a widely utilized fluorescent tracer in diverse scientific and technological applications, particularly gaining prominence in materials science and nanotechnology research. Its strong fluorescence properties make it a valuable tool for visualization, tracking, and sensing in complex systems. This article focuses exclusively on the integration of Fluorescein Sodium within these fields, adhering strictly to the provided outline.

Integration of Fluorescein Sodium in Materials Science and Nanotechnology Research

Advanced Analytical Methodologies for Characterization and Quantification of Fluorescein Sodium

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are fundamental for separating fluorescein (B123965) sodium from impurities, degradation products, and potential isomers, allowing for their individual quantification and characterization. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of fluorescein sodium, offering high resolution and sensitivity for the determination of purity and the separation of related substances and isomers. google.comingentaconnect.comdntb.gov.ua Reverse phase HPLC methods are commonly employed, often utilizing C18 columns. ingentaconnect.comsielc.com The mobile phase typically consists of mixtures of acetonitrile (B52724) or isopropanol (B130326) with water, often buffered with phosphoric acid or potassium dihydrogen phosphate (B84403) to control pH. ingentaconnect.comdntb.gov.uasielc.com For mass spectrometry compatibility, formic acid may be used instead of phosphoric acid. sielc.com UV detection is frequently used, with detection wavelengths such as 254 nm or 220 nm being reported for the analysis of fluorescein sodium and its related substances. ingentaconnect.comdntb.gov.ua HPLC methods have been developed and validated for the quantitative determination of fluorescein sodium and its related substances, demonstrating good linearity, accuracy, and precision. ingentaconnect.comdntb.gov.ua For instance, an HPLC method using a C18 column, a mobile phase of acetonitrile-water-triethylamine adjusted to pH 3.0 with phosphoric acid, and UV detection at 254 nm showed a linear range of 1-5 µg/mL with an average recovery of 99.7%. ingentaconnect.com Another stability-indicating RP-HPLC method for fluorescein sodium and benoxinate hydrochloride used an Eclipse plus C18 column, a mobile phase of isopropanol and potassium dihydrogen phosphate solution (pH 3.0), and DAD detection at 220 nm, achieving linear responses over ranges including 1-50 µg/mL for fluorescein. dntb.gov.ua HPLC is also crucial for assessing the purity of fluorescein sodium, with methods described for quantifying related-substance impurities by identifying peaks in the chromatogram and measuring their area. google.com

Thin-Layer Chromatography (TLC)

TLC can be used as a rapid method for the analysis of fluorescein sodium, including the assessment of purity and the potential separation of isomers. nih.govresearchgate.net While often considered semi-quantitative when evaluated visually, quantitative results are possible with the use of a thin layer scanner for direct optical evaluation. researchgate.net TLC separations involve a stationary phase, typically an adsorbent coated on a plate, and a mobile phase that elutes the sample. researchgate.net Different adsorbents and mobile phase compositions can be explored to achieve desired separations. researchgate.netoup.com The retention factor (Rf value) is a key parameter for identification in TLC. researchgate.net Although specific detailed research findings on TLC for fluorescein sodium isomer analysis were not extensively found in the search results, TLC is a recognized technique for assessing the purity and separating components of a mixture, and chiral stationary phases can be employed for enantiomeric separations. nih.govresearchgate.netoup.com

Electrochemical Detection Methods

Electrochemical methods offer high selectivity and sensitivity for the analysis of electrochemically active substances, including fluorescein. electrochemsci.orgosaka-soda.co.jp Voltammetry, an electrochemical technique, has been shown to be suitable for fluorescein detection, particularly in acidic solutions. electrochemsci.org Fluorescein undergoes irreversible electrochemical oxidation. electrochemsci.org Differential pulse voltammetry using modified electrodes, such as those based on graphene or graphite, has enabled the detection of fluorescein at micromolar concentration levels. electrochemsci.org The electrochemical behavior of fluorescein is influenced by the pH of the sample. electrochemsci.org While voltammetry is effective in acidic media, spectrofluorimetry is often more advantageous in alkaline conditions, suggesting that a combination of methods can cover a wider pH range for quantitative detection. electrochemsci.org Modified electrodes utilizing materials like sodium montmorillonite (B579905) nanoclay and electroreduced graphene oxide composites have been developed for enhanced electrochemical detection of various compounds, demonstrating improved sensitivity and lower detection limits, which could potentially be applied to fluorescein sodium analysis. researchgate.net

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification, structural elucidation, and quantification of compounds, including fluorescein sodium and its related substances. nih.govsemanticscholar.orgresearchgate.netresearchgate.net Coupled with chromatographic separation techniques like HPLC (LC-MS), MS provides enhanced capabilities for analyzing complex mixtures and identifying eluting components. nih.govsemanticscholar.orgresearchgate.net High-resolution MS and tandem MS (MS/MS) are particularly valuable for determining elemental compositions and obtaining structural information through fragmentation patterns. nih.govresearchgate.netjeol.com MS/MS measurements, especially using techniques like high-energy collision-induced dissociation (HE-CID), can provide detailed structural insights that are difficult to obtain from accurate mass alone. jeol.com MS is essential for identifying and characterizing impurities and degradation products in pharmaceutical development. researchgate.net While MALDI-MS can be used for qualitative screening and structural elucidation, ESI-MS is often preferred for quantitative analysis of individual molecular species due to its higher ionization efficiency. nih.gov The application of MS in conjunction with HPLC has been demonstrated for the analysis of impurities in fluorescein, where mass selective detection was used to identify and obtain mass spectra of impurity peaks. google.com

Calibration and Validation of Spectrofluorometric Assays in Complex Matrices

Spectrofluorometric assays are widely used for the quantification of fluorescein sodium due to its inherent fluorescence. researchgate.netelectrochemsci.orgprotocols.io However, the accuracy and reliability of these assays, especially in complex matrices, depend heavily on proper calibration and validation. protocols.iorsc.orgscirp.org Calibration involves establishing a relationship between the measured fluorescence intensity and the concentration of fluorescein sodium. protocols.io This is typically achieved by preparing a series of standard solutions at known concentrations and measuring their fluorescence. protocols.ioscirp.org The resulting data is used to generate a calibration curve, which can then be used to determine the concentration of fluorescein sodium in unknown samples. protocols.iorsc.org

Validation of spectrofluorometric methods in complex matrices, such as biological fluids or environmental samples, is crucial to ensure accuracy, precision, sensitivity, and specificity in the presence of potential matrix effects. rsc.orgscirp.org Matrix effects can arise from components in the sample matrix that can enhance or quench the fluorescence of the analyte. rsc.org Validation parameters typically assessed include linearity, sensitivity (limit of detection and limit of quantification), accuracy (trueness and recovery), precision (repeatability and intermediate precision), and specificity. rsc.orgscirp.org

Research findings highlight the importance of considering factors such as pH and the presence of impurities, which can affect the molar absorption coefficient and fluorescence intensity of fluorescein sodium, thus influencing spectrofluorometric quantification. researchgate.netelectrochemsci.orgnih.gov Studies have involved purifying fluorescein sodium and quantifying it based on sodium concentration determined by atomic absorption spectrophotometry to accurately determine its molar absorption coefficient. researchgate.netnih.gov Calibration protocols for fluorescence measurements in complex settings, such as using plate readers for synthetic biology applications, utilize fluorescein as a reference fluorophore to transform fluorescence intensity values into concentration units. protocols.io These protocols include linearity and bias analysis to assess uncertainty and reproducibility and repeatability analysis to evaluate variability. protocols.io For complex matrices, matrix-matched calibration approaches or standard addition techniques may be necessary to mitigate matrix-specific effects and ensure accurate quantification. rsc.org Validation studies for spectrofluorometric methods in complex matrices, like the assay of other drugs in plasma or capsules, demonstrate the procedures for assessing linearity, accuracy (with recoveries typically close to 100%), and precision (with low relative standard deviations). rsc.orgscirp.orgresearchgate.net

Emerging Research Directions and Future Perspectives for Fluorescein Sodium

Novel Optogenetic and Optochemical Applications

Optogenetics and optochemistry utilize light to control biological processes, often involving light-sensitive molecules. While genetically encoded proteins are common in optogenetics, there is a growing interest in small molecules for their structural diversity and versatility stm-journal.rumdpi-res.comacs.orgnih.gov. Fluorescein (B123965) and its derivatives are being investigated for their potential in these areas.

Research is exploring the use of fluorescein-based systems for the light-mediated modulation of cellular functions. For instance, studies are investigating photocatalytic uncaging strategies where fluorescein derivatives can facilitate the release of caged molecules upon light illumination, offering spatial and temporal control over biological activity acs.orgnih.gov. One study explored using a SNAP-tagged protein fused with fluorescein (SNAP-FL) for the photocatalytic uncaging of organoboronates, demonstrating potential for intracellular applications acs.orgnih.gov. While small-molecule fluorescein photocatalysis alone may lack cell-type specificity, combining it with genetic encoding tools, as in the SNAP-FL system, can enable targeted modulation acs.orgnih.gov. This dual optogenetic/optochemical approach holds promise for precisely controlling synaptic transmission and investigating neural circuits acs.orgnih.gov.

Integration with Artificial Intelligence and Machine Learning for Image Analysis

The fluorescent properties of Fluorescein Sodium make it valuable for various imaging techniques. Integrating these imaging modalities with artificial intelligence (AI) and machine learning (ML) is an active area of research aimed at improving analysis, interpretation, and diagnostic accuracy.

In ophthalmology, where Fluorescein Sodium staining is used to visualize corneal abrasions and other surface irregularities, AI systems are being developed to automate and standardize the evaluation of staining patterns. One prospective study proposed an AI system based on deep learning for automatically evaluating corneal staining scores and measuring epithelial defects from images nih.govresearchgate.net. This system utilized segmentation models to identify the cornea boundary and defect areas and a classification model to assess stained images nih.govresearchgate.net. The results indicated that this AI system significantly outperformed junior ophthalmologists in evaluating corneal staining, suggesting its potential to reduce subjective variability and improve accuracy in diagnosis nih.govresearchgate.net.

While research directly linking Fluorescein Sodium imaging with AI/ML is still emerging, the success seen with other fluorescent dyes, such as Indocyanine Green (ICG), in conjunction with AI for image analysis in medical contexts (e.g., detecting precancerous lesions in colon cancer) suggests a strong potential for similar applications with Fluorescein Sodium plos.org. The ability of AI to analyze complex image data and identify subtle patterns could significantly enhance the utility of Fluorescein Sodium-based imaging in various diagnostic and research settings.

Exploration in Environmental Monitoring and Tracing Technologies

Fluorescein Sodium has a long history of use as a tracer dye in hydrological studies due to its high detectability at low concentrations and its ability to dissolve readily in water chemiis.comportico.orgfrasercolorado.com. Emerging research continues to explore and refine its use in environmental monitoring and tracing technologies, particularly in understanding water flow and contaminant transport.

Recent studies by the U.S. Geological Survey (USGS) continue to utilize Fluorescein Sodium for dye-tracing studies in rivers to understand groundwater inflow and its contribution to streamflow usgs.gov. These studies are crucial for water management and understanding the sustainability of water resources under changing climatic conditions usgs.gov. Fluorescein Sodium is considered environmentally safe for these applications usgs.gov.

Research also investigates the behavior of Fluorescein Sodium in various environmental conditions, including the presence of contaminants. Studies have examined the fluorescence intensity of fluorescein in gasoline-contaminated water, finding that while some reports suggested a severe effect, other experiments indicated no significant reduction in fluorescence capabilities, supporting its continued use as a groundwater tracer even in the presence of such contamination portico.org. The stability and detectability of Fluorescein Sodium make it a valuable tool for tracking water movement in complex hydrological systems, including karst environments portico.org.

Data from tracing studies can provide insights into flow paths and residence times. For example, in studies evaluating the toxicity of sodium fluorescein to aquatic life, estimated concentrations in water exiting springs after injection were significantly lower than lethal concentrations for tested organisms, supporting its safe use in appropriate concentrations for environmental tracing frasercolorado.com.

Environmental ApplicationKey FindingReference
Groundwater Tracing in RiversUsed to understand groundwater inflow and streamflow sustainability. usgs.gov
Tracing in Contaminated WaterFluorescence capabilities not substantially reduced by gasoline contamination. portico.org
Aquatic Safety in Tracing StudiesEstimated environmental concentrations are significantly below lethal levels for tested organisms. frasercolorado.com

Interdisciplinary Approaches Combining Fluorescein Sodium with Other Advanced Materials

The integration of Fluorescein Sodium with advanced materials is an expanding area, aiming to create novel functional materials with enhanced or tailored properties for diverse applications, including biomedical imaging, sensing, and drug delivery.

Research is exploring the synthesis of advanced materials labeled with Fluorescein Sodium. This includes the development of nanoparticles conjugated with fluorescein for imaging and potential therapeutic applications eurekaselect.com. Combining the fluorescent properties of Fluorescein Sodium with the unique characteristics of nanomaterials, such as targeted delivery and enhanced permeability, can lead to the creation of highly sensitive probes and carriers.

Furthermore, interdisciplinary research involving materials science, chemistry, biology, and engineering is crucial for developing novel materials for biomedical applications mdpi.commdpi.com. Fluorescein Sodium can serve as a component or a probe within these advanced material systems, such as smart polymers, nanostructures, hydrogels, and hybrid materials mdpi.com. These composite materials can be designed for specific functions like targeted imaging, controlled release of substances, or as components in biosensors. The interaction between Fluorescein Sodium and these advanced materials, including surface interactions and encapsulation within matrices, is a key focus of this research acs.org.

The development of bio-based nanomaterials, for instance, could potentially be combined with Fluorescein Sodium for sustainable and functional applications acs.orgtugraz.at. While specific examples of Fluorescein Sodium combined with every type of advanced material are still emerging, the general trend in materials science towards creating multi-functional composites suggests a promising future for integrating the fluorescent capabilities of Fluorescein Sodium into next-generation materials for various scientific and technological advancements.

Advanced Material Type (Examples)Potential Integration with Fluorescein SodiumPossible Applications
NanoparticlesLabeling/conjugation for imaging and targeted delivery.Biomedical imaging, targeted therapeutics.
Smart PolymersIncorporation for responsive sensing or drug release.Biosensors, controlled drug delivery systems.
HydrogelsEncapsulation for localized fluorescence or release studies.Tissue engineering, drug screening platforms.
Hybrid MaterialsIntegration for multi-functional probes or composites.Enhanced imaging, sensing, and diagnostic tools.

Q & A

Q. What systematic approaches validate the reproducibility of this compound synthesis protocols across labs?

  • Methodology :
  • Collaborative ring trials : Distribute standardized reagents to multiple labs and compare purity (HPLC), yield, and spectral profiles.
  • Use Bland-Altman plots to assess inter-lab variability and establish consensus protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.